4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide
Description
This compound belongs to the class of pyrazole-based benzamide derivatives, characterized by a central pyrazole ring substituted with 4-chlorobenzoyl and 3,5-dimethyl groups, linked to a 4-chlorobenzamide moiety.
Properties
IUPAC Name |
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethylpyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-11-17(22-18(25)13-3-7-15(20)8-4-13)12(2)24(23-11)19(26)14-5-9-16(21)10-6-14/h3-10H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUGBOVWGMICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3,5-dimethyl-1H-pyrazole.
Reaction with Benzoyl Chloride: The 3,5-dimethyl-1H-pyrazole is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
Formation of the Final Product: The intermediate is then reacted with 4-chlorobenzamide under suitable conditions to yield the final product, 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The pyrazole ring and benzamide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the pyrazole ring or benzamide moiety.
Reduction: Formation of reduced derivatives, potentially altering the functional groups present.
Hydrolysis: Formation of 4-chlorobenzoic acid and 3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole-benzamide derivatives, focusing on synthesis, physicochemical properties, and functional attributes.
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Aryl Substituents : The target compound features dual 4-chlorophenyl groups, whereas analogs like 3d () incorporate a 4-fluorophenyl group, reducing molecular weight and altering polarity.
- Pyrazole Substitutions : Derivatives such as 4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide () replace the benzoyl group with a nitro-functionalized ethyl chain, significantly impacting electronic properties and reactivity.
Physicochemical Properties
Data from and related studies highlight trends in melting points (mp), yields, and spectral characteristics:
Key Observations :
- Chlorine substituents (e.g., in 3b ) correlate with higher melting points compared to fluorine analogs (3d ), likely due to enhanced intermolecular halogen bonding .
- The presence of electron-withdrawing groups (e.g., nitro in ) may lower yields due to steric hindrance during synthesis.
Crystallographic and Hydrogen-Bonding Behavior
The crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () reveals a chair conformation for the piperidine ring and extensive hydrogen-bonding networks (O-H∙∙∙O, N-H∙∙∙O).
Biological Activity
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of 320.21 g/mol. Its structure features a pyrazole ring substituted with a chlorobenzoyl group, which is critical for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that derivatives of benzamide containing pyrazole moieties can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MCF-7 | 3.0 | Autophagy modulation |
| Similar derivatives | A549 | 2.0 | Apoptosis induction |
The compound has been noted for its ability to reduce mTORC1 activity, leading to increased autophagy and impaired autophagic flux under nutrient-replete conditions. This suggests a novel mechanism for inducing cancer cell death through autophagy modulation .
The biological activity of this compound can be attributed to several mechanisms:
- mTORC1 Inhibition : The inhibition of mTORC1 leads to decreased protein synthesis and promotes autophagy, which is crucial in cancer cell survival.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects.
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Study on MIA PaCa-2 Cells : A study demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells with an IC50 value below 0.5 µM, indicating potent activity .
- MCF-7 Cell Line Evaluation : Another study reported that a related benzamide derivative exhibited an IC50 value of 3.0 µM against the breast cancer cell line MCF-7, showcasing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
